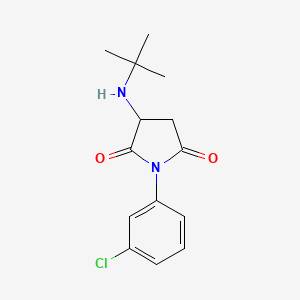
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been widely used in clinical practice for over 70 years. Chloramphenicol is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria. It is effective against a wide range of gram-positive and gram-negative bacteria, as well as some anaerobic bacteria.
Mécanisme D'action
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds between amino acids. This results in the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol has been shown to have a number of biochemical and physiological effects on bacterial cells. It can inhibit DNA replication, RNA synthesis, and protein synthesis. In addition, chloramphenicol has been shown to have an effect on the cell membrane, causing changes in membrane permeability and ion transport.
Avantages Et Limitations Des Expériences En Laboratoire
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol is a useful antibiotic for laboratory experiments because it is effective against a wide range of bacteria and can be easily obtained. However, it has some limitations, including the potential for toxicity to mammalian cells and the possibility of bacterial resistance.
Orientations Futures
There are a number of future directions for research on chloramphenicol. One area of interest is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the investigation of the mechanism of action of chloramphenicol and other antibiotics, with the goal of developing new drugs that are more effective and have fewer side effects. Finally, there is a need for further research on the potential environmental impact of chloramphenicol and other antibiotics, particularly in relation to the development of antibiotic-resistant bacteria.
Méthodes De Synthèse
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol can be synthesized by a variety of methods, including chemical synthesis and fermentation. The most common method of production is by fermentation of the soil bacterium Streptomyces venezuelae. The fermentation process involves the use of a complex medium that contains a source of carbon, nitrogen, and other nutrients. The fermentation broth is then extracted and purified to obtain the final product.
Applications De Recherche Scientifique
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol has been extensively studied for its antimicrobial properties and has been used to treat a variety of bacterial infections. In addition to its clinical use, chloramphenicol has also been used in scientific research to study the mechanism of action of antibiotics and to investigate the role of protein synthesis in bacterial cells.
Propriétés
IUPAC Name |
3-(tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-14(2,3)16-11-8-12(18)17(13(11)19)10-6-4-5-9(15)7-10/h4-7,11,16H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSMAGLGHHQSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

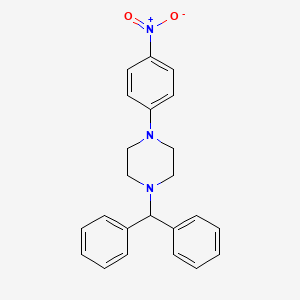
![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)

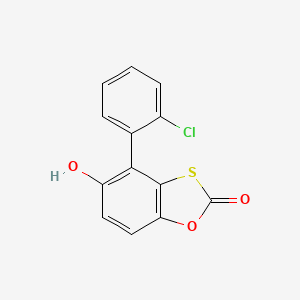
![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)
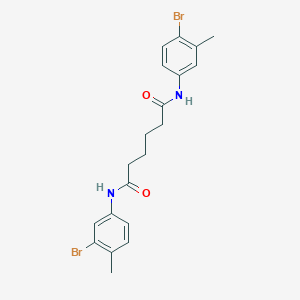
![N-butyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4940742.png)
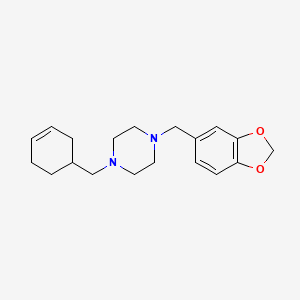
![6-methyl-5-{5-[3-(2-thienyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4940755.png)
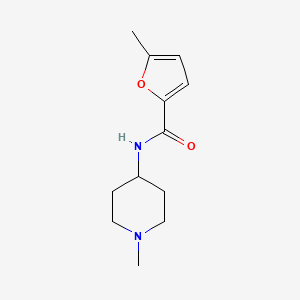
![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4940797.png)